

Glycofurol: A Preclinical Safety and Toxicological Comparison with Common Pharmaceutical Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycofurol**

Cat. No.: **B15544174**

[Get Quote](#)

In the development of parenteral, oral, and topical drug formulations, the choice of solvent is critical to ensure the safety and efficacy of the final product. **Glycofurol**, a derivative of tetrahydrofurfuryl alcohol, has emerged as a versatile solvent for a variety of poorly water-soluble drugs. This guide provides a comparative overview of the preclinical safety and toxicology of **Glycofurol** against three commonly used pharmaceutical solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

Executive Summary

Glycofurol is generally considered a safe and well-tolerated excipient for pharmaceutical formulations.^[1] This guide summarizes the available preclinical data on **Glycofurol** and compares it with Propylene Glycol, PEG 400, and Ethanol across key toxicological endpoints, including acute toxicity, repeated-dose toxicity, genotoxicity, and reproductive and developmental toxicity. While extensive data is available for the alternative solvents, specific quantitative preclinical study data for **Glycofurol** is less prevalent in publicly accessible literature. However, existing information and safety assessments suggest a favorable safety profile.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration. The median lethal dose (LD50) is a common metric, representing the dose at which 50% of the test animals are expected to die.

Solvent	Species	Route of Administration	LD50 / LDLo	Reference
Glycofurool	Rat	Intravenous	LDLo: 1000 mg/kg	[2]
Propylene Glycol	Rat	Oral	LD50: 20,000 mg/kg	Cosmetic Ingredient Review
Rabbit	Dermal		LD50: 20,800 mg/kg	Cosmetic Ingredient Review
Polyethylene Glycol 400	Rat	Oral	LD50: 28,000 mg/kg	[3]
Rabbit	Dermal		LD50: >20,000 mg/kg	[3]
Ethanol	Rat	Oral	LD50: 7,060 mg/kg	National Library of Medicine

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged or repeated exposure over a significant portion of an animal's lifespan. These studies help to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Solvent	Species	Duration	Route	NOAEL	Key Findings	Reference
Glycofurool	-	-	-	Data not publicly available	Generally regarded as relatively nontoxic at levels used as a pharmaceutical excipient. [1]	-
Propylene Glycol	Rat	2 years	Oral (diet)	2,500 mg/kg/day	No evidence of tumorigenesis.	[4]
Dog	2 years	Oral (diet)	5,000 mg/kg/day	No adverse effects on body weight.	[4]	
Polyethylene Glycol 400	Rat	13 weeks	Gavage	1,100 mg/kg/day	Loose feces at higher doses.	[5]
Dog	30 days	Intravenous	4,230 mg/kg/day	Low toxicity, reversible alterations. [6]	[6]	
Ethanol	Rat	-	Oral	Data varies significantly depending	Chronic high-dose exposure is associated	[7]

on study with liver
design and toxicity.
context
(beverage
consumptio
n vs.
excipient).

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). A standard battery of tests is typically conducted, including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

Solvent	Ames Test	In Vitro Chromoso mal Aberration	In Vivo Micronucle us	Overall Assessmen t	Reference
Glycofurol	Negative (stated in safety data sheets)	Negative (stated in safety data sheets)	Negative (stated in safety data sheets)	Not classified as a mutagen. [8]	[8]
Propylene Glycol	Negative	Negative	Negative	Not genotoxic.	[9] [10]
Polyethylene Glycol 400	Negative	Negative	Negative	Not genotoxic.	[3]
Ethanol	Negative	Mixed results in vitro; generally negative with metabolic activation.	Negative in most studies.	Not considered a direct genotoxic hazard for industrial use.	[11]

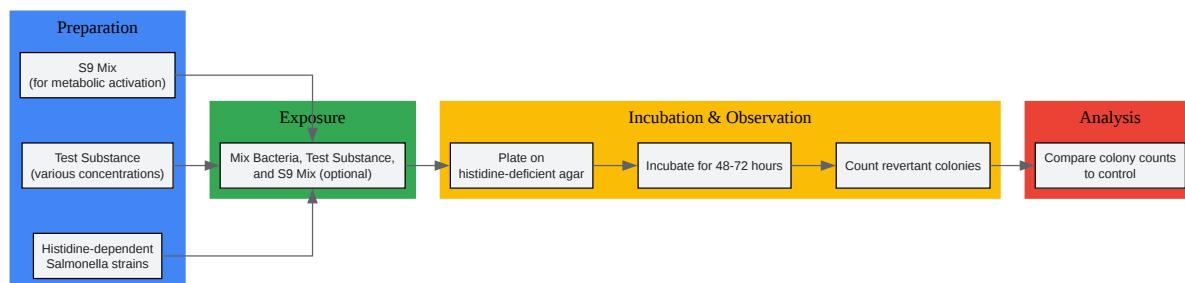
Reproductive and Developmental Toxicity

These studies assess the potential for a substance to interfere with reproduction and normal development.

Solvent	Fertility and Early Embryonic Development	Embryo-fetal Development	Overall Assessment	Reference
Glycofurool	Data not publicly available	Data not publicly available	Not classified for reproductive toxicity. [12]	
Propylene Glycol	No adverse effects in a continuous breeding study in mice (oral).	No teratogenic effects in rats, mice, rabbits, or hamsters.	Not a reproductive or developmental toxicant.	[13]
Polyethylene Glycol 400	No adverse effects on reproduction.	No teratogenic effects.	Not a reproductive or developmental toxicant.	[14]
Ethanol	Chronic high consumption is a known human reproductive and developmental toxicant (Fetal Alcohol Syndrome).	Teratogenic effects observed in animal studies at high doses.	Risk is primarily associated with beverage consumption, not typical excipient exposure levels.	[15]

Local Tolerance

Local tolerance studies are crucial for parenterally and topically administered drugs to assess irritation at the site of application.


A study on the biocompatibility of **Glycofurool** in rat brains after intracranial injection found that it was well-tolerated and caused only minor inflammatory responses, suggesting its potential for drug delivery to the brain.[16] Generally, **Glycofurool** is considered to have a local tolerability profile similar to that of Propylene Glycol.[1]

Experimental Protocols and Workflows

Understanding the methodologies behind these toxicological assessments is crucial for interpreting the data. Below are simplified representations of the typical workflows for key genotoxicity studies.

Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of bacteria (e.g., *Salmonella typhimurium*) that are mutated to be unable to synthesize an essential amino acid (e.g., histidine). The assay determines if a test substance can cause a reverse mutation, allowing the bacteria to grow in a medium lacking that amino acid.

[Click to download full resolution via product page](#)

Ames Test Workflow

In Vitro Chromosomal Aberration Assay

This assay assesses the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells.

[Click to download full resolution via product page](#)

In Vitro Chromosomal Aberration Assay Workflow

In Vivo Micronucleus Assay

This test evaluates the potential of a substance to cause chromosomal damage in a living animal by detecting the formation of micronuclei in developing red blood cells.

[Click to download full resolution via product page](#)

In Vivo Micronucleus Assay Workflow

Conclusion

Glycofurol presents a favorable preclinical safety profile that is comparable to, and in some aspects, potentially better than, commonly used solvents like Propylene Glycol, PEG 400, and Ethanol. Its low acute toxicity and good local tolerance make it a suitable candidate for various pharmaceutical formulations. While publicly available data on repeated-dose, genotoxicity, and reproductive toxicity for **Glycofurol** is limited, safety data sheets and its history of use suggest a low potential for these toxicities. In contrast, Propylene Glycol and PEG 400 have been extensively studied and are generally considered safe, although high doses of Propylene

Glycol have been associated with skin irritation in sensitive individuals. Ethanol, while effective as a solvent, carries the well-documented risks associated with alcohol consumption, though these are primarily relevant at much higher exposure levels than typically found in pharmaceutical excipients.

For drug development professionals, the selection of a solvent will ultimately depend on the specific requirements of the drug substance, the intended route of administration, and the target patient population. The data compiled in this guide serves as a valuable starting point for a comprehensive risk assessment and supports the consideration of **Glycofurool** as a safe and effective solvent in pharmaceutical development. Further specific studies on **Glycofurool** for certain endpoints may be warranted depending on the intended clinical application and regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. phexcom.com [phexcom.com]
- 2. [glycofurool](http://glycofurool.com) [thegoodsentscompany.com]
- 3. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products [ouci.dntb.gov.ua]
- 4. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chemos.de [chemos.de]
- 9. Safety assessment of propylene glycol, tripropylene glycol, and PPGs as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Final Report on the Safety Assessment of Propylene Glycol and Polypropylene Glycols [ouci.dntb.gov.ua]
- 14. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Biocompatibility study of glycofurool in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glycofurool: A Preclinical Safety and Toxicological Comparison with Common Pharmaceutical Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544174#preclinical-safety-and-toxicology-evaluation-of-glycofurool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com